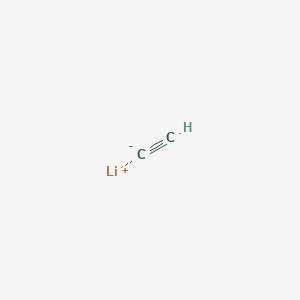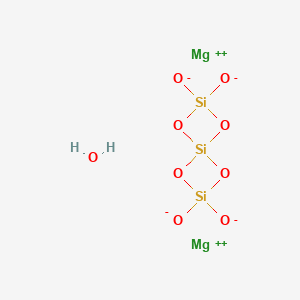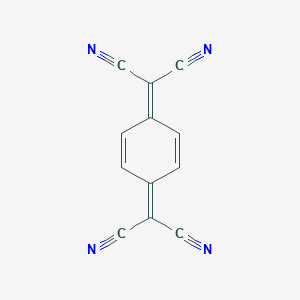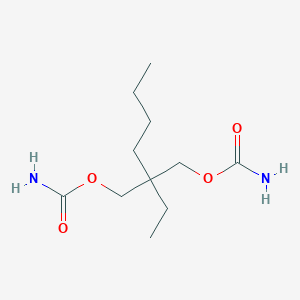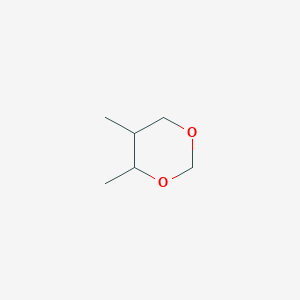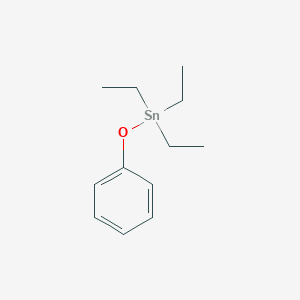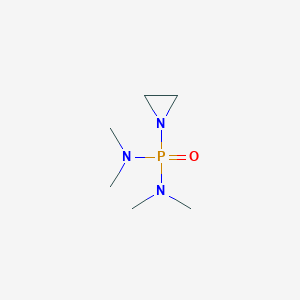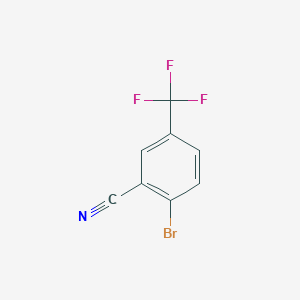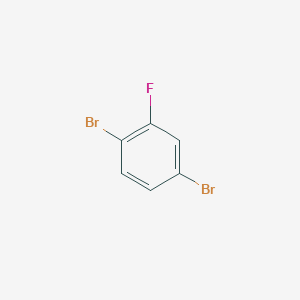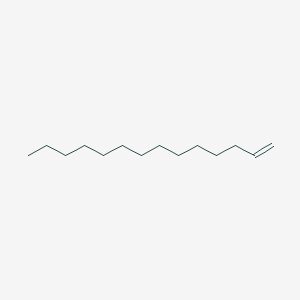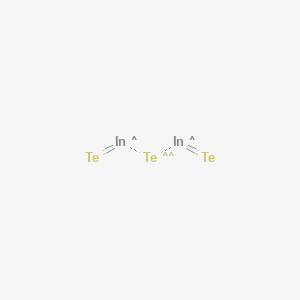
Indium telluride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indium telluride is an inorganic compound that appears as a black solid . It is sometimes described as an intermetallic compound due to its metal-like and salt-like properties . It is a semiconductor that has attracted interest for its thermoelectric and photovoltaic applications .
Synthesis Analysis
A conventional route for the synthesis of Indium telluride involves heating the elements in a sealed tube . Other methods include an aqueous electrochemical method in a cavity cell , and a pulsed laser deposition method .Molecular Structure Analysis
The molecular formula of Indium telluride is InTe . Its average mass is 242.418 Da and its monoisotopic mass is 244.810104 Da .Chemical Reactions Analysis
Indium telluride reacts with strong acids to produce hydrogen telluride .Physical And Chemical Properties Analysis
Indium telluride has a density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume . It has zero H bond acceptors, zero H bond donors, and zero freely rotating bonds .Aplicaciones Científicas De Investigación
Summary of the Application
Indium telluride is used in phase-change materials (PCMs) for random access memory (PCRAM). PCRAM is a leading non-volatile memory (NVM) candidate with successful stand-alone memory products such as Intel Optane .
Methods of Application or Experimental Procedures
Indium is incorporated into the prototype GeTe alloy to form three typical compositions along the InTe-GeTe tie line: InGe3Te4, InGeTe2 and In3GeTe4 . The structural details and optical properties of these alloys in amorphous and crystalline form are analyzed via ab initio calculations .
Results or Outcomes
The study proposes a chemical composition possessing both improved thermal stability and sizable optical contrast for PCM-based non-volatile photonic applications .
2. Precursor for Chalcogenides Nanoparticles
Summary of the Application
Indium telluride is used as a precursor for the synthesis of chalcogenides nanoparticles .
Methods of Application or Experimental Procedures
Trivalent indium ions are reacted with various organic ligands to form different trivalent complexes of indium. These complexes are then used as precursors for the synthesis of indium oxide, indium sulfide, indium tellurides, and indium selenides .
Results or Outcomes
The use of indium(III) complexes has led to the controlled synthesis of chalcogenides nanoparticles .
3. High-Performance Electrode Materials
Summary of the Application
Two-dimensional (2D) metal telluride nanomaterials, including Indium telluride, have been used as high-performance electrode materials .
Methods of Application or Experimental Procedures
The most available preparation methods for these 2D metal tellurides include hydro/solvent thermal, chemical vapor deposition, and electrodeposition .
Results or Outcomes
These 2D metal tellurides have shown unique performance in capacitors, anode materials of Li/Na ion batteries, electrocatalysis, and lithium-sulfur batteries .
4. Organic Catalyst
Summary of the Application
Indium(III) complexes, which can be derived from Indium telluride, have been used as organic catalysts .
Methods of Application or Experimental Procedures
These complexes have been used in multicomponent coupling reactions, conjugate additions, cycloaddition reactions, and aromatic functionalization .
Results or Outcomes
The use of Indium(III) complexes as catalysts has led to significant advancements in organic synthesis .
5. Infrared Detector
Summary of the Application
Indium(II) telluride has been used to make infrared detectors .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use are not detailed in the source .
Results or Outcomes
The use of Indium(II) telluride in infrared detectors is a prospective application .
Propiedades
InChI |
InChI=1S/2In.3Te |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZRXWXUSGBTAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[In]=[Te].[In]=[Te].[Te] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
In2Te3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indium telluride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

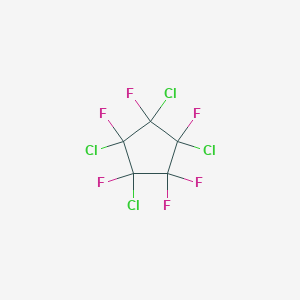
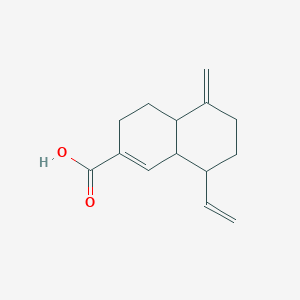
![6-Azaspiro[3.4]octane-5,7-dione](/img/structure/B72668.png)
